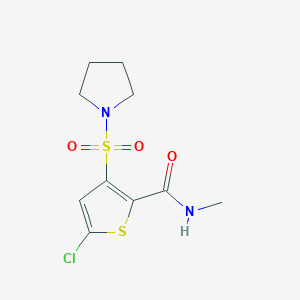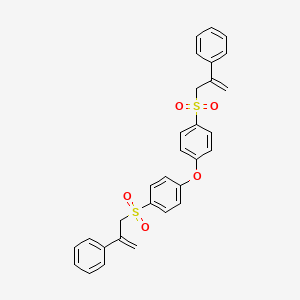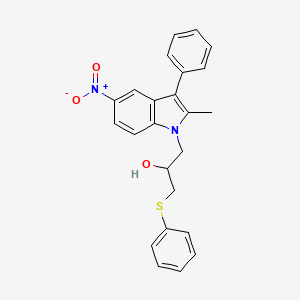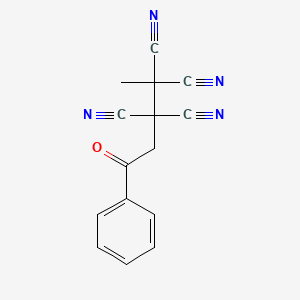![molecular formula C18H14N4O2S B11044276 3-(Methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044276.png)
3-(Methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine: , often referred to as TMTZ , belongs to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks that have provided new dimensions in designing biologically important organic molecules. TMTZ derivatives exhibit fine-tuned electronic properties and have been identified as multifunctional compounds with remarkable activities, including antifungal, anticancer, antiviral, and cardiotonic effects .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to TMTZ. These include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation for efficient reactions.
Solid-Phase Synthesis: Employing solid-phase techniques for stepwise assembly.
Metal-Based Reactions: Involving metal catalysts for cyclization.
[4+2] Cycloaddition: A powerful method for constructing the triazine ring.
Multicomponent One-Pot Reactions: Streamlining synthesis through one-step processes.
Industrial Production:: While industrial-scale production methods may vary, the above synthetic approaches provide a foundation for TMTZ production.
Chemical Reactions Analysis
TMTZ undergoes various organic transformations:
Electrophilic Addition: Reacts with electrophiles.
Coupling Reactions: Forms bonds with other molecules.
Nucleophilic Displacement: Involves nucleophiles replacing functional groups.
Intramolecular Cyclization: Forms cyclic structures.
Major products from these reactions include TMTZ derivatives with diverse properties.
Scientific Research Applications
Chemistry::
Bioorthogonal Chemistry: TMTZ’s strained alkenes and alkynes enable bioorthogonal labeling and imaging.
Coordination Properties: Investigated for coordination with metal ions.
Anticancer Activity: TMTZ derivatives show cytotoxic effects against tumor cell lines.
Antiviral and Antifungal Properties: Potential therapeutic candidates.
Cardiotonic Effects: Influence on heart function.
Mechanism of Action
The precise mechanism by which TMTZ exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
TMTZ’s uniqueness lies in its structure and multifunctionality. Similar compounds include other triazines, tetrazines, and related heterocycles.
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-methylsulfonyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4O2S/c1-25(23,24)18-16(14-10-6-3-7-11-14)22-17(20-21-18)15(12-19-22)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI Key |
QIQLTXLNVQFDDH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)

![2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11044198.png)
![3-(2,6-dichlorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044205.png)
![2-Chloro-N-(2-phenylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B11044210.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044213.png)
![1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11044215.png)
![2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B11044216.png)

![10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11044225.png)
![4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide](/img/structure/B11044230.png)

![1-(4-chlorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11044251.png)
